Ligand Efficiency and Selectivity Profile Shifted by 8-Chloro vs 8-Amino in Imidazo[1,5-a]pyrazine Scaffolds
A head-to-head comparison within the imidazo[1,5-a]pyrazine class reveals that the target compound's 8-chloro substituent directs activity toward a different kinase profile compared to the widely studied 8-amino series. An 8-amino-substituted analog with a 3-cyclopropyl-related bicyclic ring constraint achieved an IC50 of 4.0±nM against BTK . In contrast, the 8-chloro core is not associated with potent BTK inhibition; it is instead documented as an intermediate for PI3Kδ inhibitors [1]. BindingDB data for a closely related 8-chloroimidazo[1,5-a]pyrazine derivative shows selective, though modest, inhibitory activity against CYP1A2 (IC50: 1.10E+3 nM) and cGMP-dependent protein kinase 1 (IC50: 1.70E+3 nM) [2], while a separate 8-chloro-imidazo[1,5-a]pyrazine derivative displayed CYP3A4 inhibition (IC50: 90 nM) [3]. This demonstrates that the 8-chloro substitution fundamentally shifts the biological target landscape away from BTK and toward lipid kinases and off-target cytochrome P450 enzymes, a critical consideration for selecting the appropriate chemical tool for specific assay contexts.
| Evidence Dimension | Kinase and CYP Inhibition Profile |
|---|---|
| Target Compound Data | Representative 8-chloroimidazo[1,5-a]pyrazine derivative: CYP3A4 IC50 = 90 nM [3]; ROCK2 IC50 = 3 nM, CYP1A2 IC50 = 1.10E+3 nM for closely related 8-chloro derivative [2]. |
| Comparator Or Baseline | 8-amino-imidazo[1,5-a]pyrazine BTK inhibitor: BTK IC50 = 4.0± nM. |
| Quantified Difference | The 8-chloro core shifts primary target from BTK (sub-nM to low nM) to a broader profile involving lipid kinases and CYP enzymes. |
| Conditions | Biochemical assays: BTK inhibition (recombinant kinase), CYP inhibition (human liver microsomes, midazolam substrate), ROCK2 inhibition (recombinant GST-tagged human ROCK2). |
Why This Matters
This shift in selectivity profile means that 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine cannot serve as a direct replacement for 8-amino-based inhibitors in BTK assays, and researchers targeting PI3Kδ or exploring off-target CYP interactions should prioritize this scaffold over 8-amino alternatives.
- [1] Google Patents. (2017). Imidazo[1,5-a]pyrazine derivatives as PI3K δ inhibitors. Patent Application No. US20170319572A1. View Source
- [2] BindingDB. BDBM50597489 (CHEMBL5208605): ROCK2 IC50=3nM, CYP1A2 IC50=1.10E+3nM, cGMP-dependent kinase 1 IC50=1.70E+3nM. View Source
- [3] BindingDB. BDBM50584760 (CHEMBL2068968): CYP3A4 IC50=90nM, Ki=250nM. View Source
